Odorranain-F1
Description
Properties
bioactivity |
Gram+ & Gram-, Fungi, Mammalian cells, |
|---|---|
sequence |
GFMDTAKNVAKNVAVTLIDNLKCKITKAC |
Origin of Product |
United States |
Isolation and Purification Methodologies for Odorranain F1 from Natural Sources
Extraction Techniques from Amphibian Skin Secretions
The initial step in isolating Odorranain-F1 is the collection of skin secretions from the host amphibian. These secretions are a rich source of host-defense peptides, which are stored in granular glands in the skin and released upon stimulation.
The extraction process typically involves the following steps:
Stimulation and Collection: A mild, non-invasive stimulation is applied to the dorsal skin surface of the frog to induce the release of glandular secretions. The secreted material is then carefully washed from the skin using a suitable buffer, such as 0.1 M phosphate (B84403) buffer (pH 6.0), to stabilize the peptides.
Initial Processing: The resulting solution is a complex mixture containing peptides, proteins, mucus, and other cellular debris. To remove insoluble components, the solution is subjected to centrifugation.
Lyophilization: The cleared supernatant is then flash-frozen and lyophilized (freeze-dried). This process removes the water and yields a dry, stable powder, referred to as the crude skin secretion, which can be stored for subsequent purification steps. This crude extract contains this compound along with numerous other molecular components. researchgate.net
Chromatographic Fractionation and Purification Strategies
Following extraction, the crude secretion is subjected to a series of chromatographic techniques to isolate this compound. Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For peptide purification, a combination of methods is typically employed to achieve high purity. kuleuven.bekuleuven.be
Size Exclusion Chromatography (SEC) is often the first step in the fractionation of the crude peptide extract. researchgate.net This technique separates molecules based on their hydrodynamic volume or size.
The lyophilized crude secretion is redissolved in an appropriate buffer and loaded onto an SEC column, such as Sephadex G-50. researchgate.net The column matrix consists of porous beads. Larger molecules are unable to enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. The elution is monitored by measuring the absorbance of the eluate at a specific wavelength (typically 280 nm for proteins and peptides), resulting in a chromatogram with several peaks. Each peak represents a fraction containing molecules of a similar size range. Research on Odorrana grahami skin secretions, a source of similar peptides, demonstrated that the crude material could be separated into distinct peaks using a Sephadex G-50 column. researchgate.net Fractions corresponding to the expected molecular weight of this compound would be collected for further purification.
| Parameter | Description |
|---|---|
| Column Type | Sephadex G-50 (superfine) |
| Mobile Phase/Buffer | 0.1 M Phosphate Buffer (pH 6.0) |
| Process | The lyophilized crude skin secretion is dissolved in the mobile phase and applied to the column. Elution occurs with the same buffer. |
| Outcome | Separation of the crude extract into multiple fractions (e.g., Peaks I-VI) based on molecular size. Fractions containing peptides of interest are identified for the next purification step. |
Fractions collected from SEC that show the presence of target peptides are further purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.net This is a powerful and high-resolution technique that separates molecules based on their hydrophobicity. springernature.com
In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically consisting of silica (B1680970) particles with bonded alkyl chains (e.g., C8 or C18). The mobile phase is polar, usually a mixture of water and an organic solvent like acetonitrile (B52724), containing an ion-pairing agent such as trifluoroacetic acid (TFA). researchgate.netspringernature.com
The process involves:
Loading: The peptide-containing fraction from SEC is injected into the RP-HPLC system.
Elution: The peptides are eluted by applying a gradient of increasing organic solvent concentration. Peptides with more polar (less hydrophobic) character have a weaker interaction with the stationary phase and elute first at lower acetonitrile concentrations. As the concentration of acetonitrile increases, the mobile phase becomes more nonpolar, causing more hydrophobic peptides, such as this compound, to detach from the column and elute. springernature.com
This method effectively separates individual peptides from the SEC fractions, yielding highly purified this compound, often with purity exceeding 95%. researchgate.netresearchgate.net
Molecular Characterization and Structural Elucidation of Odorranain F1
Primary Amino Acid Sequence Determination
The primary structure, or amino acid sequence, is the foundational blueprint of the peptide. The sequence for Odorranain-F1, isolated from the Asian frog Odorrana grahami, has been determined to be a 29-residue chain. novoprolabs.com The determination of this sequence typically involves a combination of techniques. Historically, Edman degradation was a primary method, sequentially removing one amino acid at a time from the N-terminus for identification. libretexts.org In modern proteomics, this is complemented and often superseded by gene sequencing and mass spectrometry. nih.govresearchgate.net By cloning the cDNA from the frog's skin, researchers can deduce the amino acid sequence of the precursor protein, which is then processed to yield the mature peptide. researchgate.netnih.gov
Source: Adapted from commercial peptide data. novoprolabs.com
Advanced Spectroscopic and Analytical Techniques for Structural Confirmation
Following the determination of the primary sequence, a suite of advanced analytical methods is employed to confirm this sequence and to elucidate the peptide's higher-order structure. These techniques provide critical insights into the molecule's molecular weight, three-dimensional shape, and the presence of specific chemical bonds.
Mass spectrometry is an indispensable tool for verifying the integrity of a purified peptide. creative-proteomics.com It measures the mass-to-charge ratio of ions to determine the precise molecular weight of the intact peptide. This experimental value can then be compared to the theoretical molecular weight calculated from the known amino acid sequence. creative-proteomics.com Any significant deviation could indicate post-translational modifications or errors in the initial sequence determination.
Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. creative-proteomics.com Furthermore, tandem mass spectrometry (MS/MS) can be used to validate the primary sequence. In this method, the peptide is fragmented in the mass spectrometer, and the masses of the resulting fragments are measured. This fragmentation pattern provides data that can be pieced together to confirm the original amino acid sequence. researchgate.net
Note: The molecular weight is calculated based on the standard residue masses. The presence of a disulfide bond between the two Cysteine (Cys) residues is assumed, resulting in the loss of two hydrogen atoms.
Circular Dichroism (CD) spectroscopy is a rapid and effective method for analyzing the secondary structure of peptides. nih.govnih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, a property inherent to peptides due to their L-amino acid composition. nih.gov The resulting CD spectrum is highly sensitive to the peptide's secondary structure. biorxiv.org
Different secondary structures produce characteristic spectra:
α-helix: Exhibits strong negative bands around 222 nm and 208 nm, and a strong positive band around 193 nm.
β-sheet: Shows a negative band around 215-220 nm and a positive band around 195 nm. biorxiv.org
Random coil: Characterized by a strong negative band near 200 nm. biorxiv.org
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. biomedscidirect.comnih.gov When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies. An FTIR spectrum plots absorbance versus wavenumber, creating a unique "fingerprint" based on the molecule's functional groups. biomedscidirect.comresearchgate.net
For this compound, FTIR analysis would confirm the presence of key functional groups characteristic of a peptide, providing further structural verification.
Source: Adapted from general FTIR spectroscopy principles. biomedscidirect.comresearchgate.netnih.gov
Biosynthesis and Genetic Encoding of Odorranain F1 Precursors
cDNA Cloning and Characterization of Precursor Proteins
The primary structures of Odorranain-F1 and its precursor proteins have been largely elucidated through the powerful technique of cDNA cloning. researchgate.netnih.gov By creating a cDNA library from the skin secretions of frogs, particularly those from the Odorrana genus, researchers have been able to isolate and sequence the messenger RNA (mRNA) transcripts that code for these antimicrobial peptides. researchgate.netimrpress.com This "shotgun" cloning approach has been instrumental in rapidly identifying a multitude of novel peptides, including various odorranains. researchgate.net
The cloned cDNAs reveal that this compound is synthesized as a prepropeptide, a common strategy for the production of secreted peptides. This precursor protein typically has a tripartite structure consisting of a signal peptide, an acidic spacer region, and the C-terminal mature peptide. researchgate.netnih.gov For instance, the cDNA encoding a related peptide, odorranain-NR, was found to contain a signal peptide, an N-terminal acidic spacer domain, a Lys-Arg processing site, and the C-terminal precursor antimicrobial peptide. researchgate.net This fundamental architecture is a recurring theme in the biosynthesis of amphibian antimicrobial peptides.
Characteristics of Odorranain Precursor Proteins
| Precursor Component | Function | Typical Features |
|---|---|---|
| Signal Peptide | Directs the precursor protein to the secretory pathway. | Hydrophobic N-terminal region. |
| Acidic Spacer Region | Keeps the mature peptide inactive until cleavage. | Often contains negatively charged amino acid residues. |
| Processing Site | Specific amino acid sequence recognized by processing enzymes. | Commonly a dibasic pair like Lys-Arg. researchgate.net |
| Mature Peptide | The final, biologically active antimicrobial peptide. | Cationic and amphipathic alpha-helical structure. |
Identification of Signal Peptides and Processing Sites
The initial segment of the precursor protein is the signal peptide, a short chain of amino acids that acts as a molecular "zip code," targeting the nascent protein for secretion. mlsb.ioualberta.ca This N-terminal sequence guides the ribosome-mRNA-polypeptide complex to the endoplasmic reticulum, where the protein is translocated into the secretory pathway. ualberta.ca Signal peptides are characterized by a tripartite structure: a positively charged n-region, a central hydrophobic h-region, and a polar c-region which contains the cleavage site for signal peptidases. ualberta.ca Once the precursor protein has entered the secretory pathway, the signal peptide is cleaved off by specific enzymes called signal peptidases. mlsb.io
Following the signal peptide is the acidic propeptide region, which is thought to play a role in preventing the mature peptide from exerting its antimicrobial activity prematurely within the host's own cells. The final release of the active this compound peptide occurs through the enzymatic cleavage at specific processing sites. These sites are typically marked by a pair of basic amino acid residues, such as Lys-Arg, which are recognized by proprotein convertases. researchgate.net The identification of these conserved signal sequences and processing sites is crucial for understanding the regulation and production of this compound.
Molecular Mechanisms Driving Diversity in Amphibian Peptide Arsenals
The vast array of antimicrobial peptides found in amphibians, even within a single species, is a testament to the powerful evolutionary pressures these animals face from pathogens. nih.gov Several molecular mechanisms are believed to contribute to this remarkable diversity. Gene duplication is a primary driver, creating redundant copies of peptide-encoding genes that are then free to accumulate mutations and evolve new functions without compromising the original peptide's activity. mdpi.complos.org This can lead to the generation of entire families of related peptides, each with slightly different properties.
Other proposed mechanisms include positive selection, where mutations that enhance the peptide's effectiveness are favored, and hypermutation. researchgate.net Domain swapping and gene conversion have also been suggested as ways to generate novel peptide structures. researchgate.net The high degree of sequence similarity often observed in the signal and propeptide regions of different peptide families suggests a common ancestral gene, with the diversity arising primarily in the mature peptide sequence. mdpi.com This rapid diversification allows amphibians to maintain a dynamic and effective defense against a constantly evolving microbial world. imrpress.com
Gene Expression Analysis in Amphibian Tissues
The expression of genes encoding this compound and other antimicrobial peptides is predominantly localized to the granular glands of the amphibian skin. bio-world.comnih.gov These specialized glands are responsible for synthesizing and storing the peptides, which are then released onto the skin surface in response to stress or injury. imrpress.com Studies analyzing mRNA levels have confirmed that the skin is the primary site of antimicrobial peptide gene expression. researchgate.net
While the skin is the main production hub, some studies have detected transcripts of antimicrobial peptide genes in other tissues, albeit at much lower levels. researchgate.net This suggests that these peptides may have additional, as-yet-uncharacterized roles in other parts of the body. The regulation of gene expression is tightly controlled, ensuring that the potent peptides are produced in the right place and at the right time to provide an effective first line of defense for the amphibian.
Biological Activities and Mechanistic Investigations of Odorranain F1
Broad-Spectrum Antimicrobial Efficacy
Odorranain-F1 exhibits potent antimicrobial activity against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. The family of Odorranain peptides, to which this compound belongs, has shown a wide range of minimum inhibitory concentrations (MICs), reflecting their diverse antimicrobial capabilities. researchgate.netresearchgate.net
The Odorranain family of peptides has demonstrated notable efficacy against Gram-positive bacteria, with MIC values generally ranging from 2 to 90 µg/mL. researchgate.netnih.govresearchgate.net This activity encompasses various pathogenic species responsible for a spectrum of infections. While specific MIC values for this compound against a wide array of Gram-positive bacteria are not extensively documented in a single study, the general activity of the Odorranain family indicates its potential in combating these types of pathogens.
| Bacterial Strain | Reported MIC Range for Odorranain Peptide Family (µg/mL) |
|---|---|
| Gram-Positive Bacteria (General) | 2 - 90 |
Against Gram-negative bacteria, the Odorranain peptides have shown significant inhibitory effects, with reported MICs typically falling within the range of 3 to 50 µg/mL. researchgate.netnih.govresearchgate.net This suggests a potent ability to counteract infections caused by these often-difficult-to-treat bacteria, which possess a protective outer membrane. One study specifically reported an MIC of 20 µg/mL for an Odorranain peptide against Helicobacter pylori. nih.gov
| Bacterial Strain | Reported MIC Range for Odorranain Peptide Family (µg/mL) |
|---|---|
| Gram-Negative Bacteria (General) | 3 - 50 |
| Helicobacter pylori | 20 |
The antifungal properties of the Odorranain family of peptides are also noteworthy, with MIC values against various fungal species ranging from 1 to 50 µg/mL. researchgate.netresearchgate.net This broad-spectrum antifungal activity highlights the versatility of these peptides in combating a diverse array of microbial pathogens.
| Fungal Strain | Reported MIC Range for Odorranain Peptide Family (µg/mL) |
|---|---|
| Fungi (General) | 1 - 50 |
Activity against Gram-Negative Bacterial Strains
Cellular and Molecular Mechanisms of Antimicrobial Action
The antimicrobial effects of this compound are primarily attributed to its interactions with microbial cell structures and its potential interference with essential cellular processes.
A primary mechanism of action for many antimicrobial peptides, including those in the Odorranain family, is the disruption of the microbial cell membrane. vulcanchem.comresearchgate.netfrontiersin.org These peptides, being cationic, are electrostatically attracted to the negatively charged components of microbial membranes. vulcanchem.com Upon binding, they can insert into the lipid bilayer, leading to a loss of membrane integrity through various proposed mechanisms such as pore formation or a detergent-like effect. vulcanchem.comfrontiersin.orgnih.gov
Studies on related Odorranain peptides have provided insights into these membranolytic actions. For instance, investigations using transmission electron microscopy on bacteria treated with Odorranain-E1 revealed severe damage to the cell walls and membranes, characterized by the formation of mesosome-like structures. researchgate.net These invaginations of the cytoplasmic membrane are indicative of significant membrane alteration. researchgate.net This process ultimately leads to the leakage of intracellular contents and cell death. frontiersin.org The ability of this compound and its relatives to permeabilize and disrupt microbial membranes is a key feature of their potent antimicrobial activity. vulcanchem.com
Beyond direct membrane disruption, there is growing evidence that some antimicrobial peptides can translocate across the cell membrane and interact with intracellular targets. One such potential target for amphibian antimicrobial peptides is the F1F0-ATP synthase, an essential enzyme for cellular energy production. nih.govnih.govmdpi.com
Effects on Biofilm Formation
While direct and extensive research specifically investigating the effects of this compound on biofilm formation is not widely available in the public domain, the broader context of the Odorranain peptide family and antimicrobial peptides (AMPs) in general suggests a potential for such activity. Antimicrobial peptides are increasingly recognized for their ability to interfere with bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS) that adhere to surfaces. researchgate.net These biofilms exhibit increased resistance to conventional antibiotics. researchgate.net
The antimicrobial activity of the Odorranain family of peptides, including this compound, against a spectrum of Gram-positive and Gram-negative bacteria is a foundational indicator of its potential to inhibit biofilm formation. uminho.pt The initial attachment of planktonic bacteria to a surface is a critical first step in biofilm development, and peptides that can kill or inhibit the growth of these bacteria can consequently prevent the establishment of a biofilm. researchgate.net
Research on other members of the Odorranain family, such as Odorranain-G1, has indicated antibiofilm activity. tandfonline.com This suggests that the capacity to disrupt or prevent biofilms may be a characteristic of the Odorranain peptide family. The mechanisms by which AMPs typically act against biofilms include the disruption of the bacterial cell membrane, which can prevent initial adhesion and the formation of microcolonies. nih.gov Furthermore, some AMPs can interfere with the production of the EPS matrix, which is crucial for the structural integrity of the biofilm. nih.gov
Although specific studies on this compound are required to elucidate its precise mechanisms and efficacy against biofilms, the known antimicrobial properties of the Odorranain family provide a strong rationale for its investigation as a potential antibiofilm agent.
Table 1: Reported Antimicrobial Activities of Selected Odorranain Peptides
| Peptide Name | Target Organism(s) | Reported Activity |
|---|---|---|
| This compound | Gram-positive bacteria, Gram-negative bacteria, Fungi | Antimicrobial |
| Odorranain-G1 | Staphylococcus aureus | Antibiofilm, Planktonic inhibition |
| Odorranain-B1 | E. coli, S. aureus, B. dysenteriae, C. albicans | Antimicrobial, Antifungal |
| Odorranain-HP | Helicobacter pylori | Antimicrobial |
Other Biological Activities in Research Contexts (e.g., anti-parasitic)
Beyond its antibacterial and potential antibiofilm activities, this compound has been identified as having anti-parasitic properties. frontiersin.org Amphibian skin is a well-documented source of a diverse array of antimicrobial peptides, many of which have demonstrated potent activity against various parasites, including protozoa such as Leishmania and Trypanosoma. imrpress.comnih.gov These peptides represent a component of the innate immune system of the frog, providing a first line of defense against a wide range of pathogens. imrpress.com
The general mechanism of action for many anti-parasitic peptides involves the disruption of the parasite's cell membrane. nih.gov The cationic and amphipathic nature of these peptides allows them to selectively interact with and permeabilize the negatively charged membranes of parasites, leading to cell lysis and death. imrpress.com Some amphibian peptides have also been shown to be effective against the intracellular stages of parasites, such as the amastigote form of Leishmania, which resides within host macrophages. imrpress.com
While specific mechanistic studies on this compound's anti-parasitic action are not extensively detailed in available literature, its classification as an anti-parasitic peptide places it within a group of molecules with significant therapeutic potential. frontiersin.org The broad-spectrum activity of amphibian peptides against various pathogens underscores the potential of this compound as a candidate for further investigation in the context of parasitic diseases. nih.gov
Table 2: Examples of Anti-parasitic Activity of Amphibian Peptides
| Peptide Family/Peptide | Parasite Species | Observed Effect |
|---|---|---|
| Dermaseptins | Leishmania sp., Trypanosoma cruzi | Lytic activity against promastigotes and amastigotes |
| Temporins | Leishmania sp. | Killing of promastigotes and intracellular amastigotes |
| Magainins | Plasmodium falciparum | Inhibition of parasite growth |
| This compound | Not specified | Antiparasitic activity reported in databases |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Odorranain-G1 |
| Odorranain-B1 |
| Odorranain-HP |
| Dermaseptins |
| Temporins |
Synthetic Approaches and Chemical Modification Strategies for Odorranain F1 and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence. bachem.comcsic.es The fundamental principle of SPPS involves covalently attaching the C-terminal amino acid to an insoluble polymer resin. bachem.com The peptide chain is then elongated in a stepwise manner by adding subsequent protected amino acids. A key advantage of this method is that excess reagents and soluble by-products are easily removed by simple filtration and washing, which greatly simplifies the purification process compared to traditional solution-phase synthesis. bachem.comcsic.es This technique is widely automated and is the method of choice for synthesizing peptides in both research and industrial settings. altabioscience.comrsc.org
The most prevalent strategy for SPPS is the Fluorenylmethoxycarbonyl/tert-Butyl (Fmoc/tBu) approach. altabioscience.comrsc.org This method is favored due to its use of milder reaction conditions compared to older Boc/Benzyl chemistry. csic.esaltabioscience.com The synthesis cycle involves two main steps:
Fmoc Deprotection: The Nα-Fmoc protecting group, which temporarily blocks the amine group of the last added amino acid, is removed. This is typically achieved using a weak base, most commonly a solution of 20% piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). altabioscience.com The lability of the Fmoc group to base while being stable to acid is a key feature of this strategy's orthogonality. altabioscience.comekb.eg
Amino Acid Coupling: The next Nα-Fmoc-protected amino acid in the sequence is activated and coupled to the newly freed amine of the resin-bound peptide. Activation is commonly performed using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and suppress side reactions. science.gov
The side chains of reactive amino acids (e.g., the amine group of Lysine (B10760008) or the hydroxyl group of Threonine) are protected with acid-labile groups, most commonly the tert-Butyl (tBu) group. ekb.eg Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and all the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). biotage.com
Table 1: Common Side-Chain Protecting Groups in Fmoc/tBu SPPS This table illustrates the standard protecting groups used for various amino acid side chains during Fmoc/tBu synthesis to prevent unwanted side reactions.
| Amino Acid | Three-Letter Code | Side-Chain Protecting Group |
| Arginine | Arg | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) |
| Aspartic Acid | Asp | OtBu (O-tert-butyl) |
| Cysteine | Cys | Trt (Trityl) |
| Glutamic Acid | Glu | OtBu (O-tert-butyl) |
| Lysine | Lys | Boc (tert-butyloxycarbonyl) |
| Threonine | Thr | tBu (tert-butyl) |
| Tyrosine | Tyr | tBu (tert-butyl) |
To accelerate the timeline of SPPS, microwave-assisted peptide synthesis (MAPS) has become an invaluable tool. creative-peptides.comnih.gov This technology utilizes microwave energy to rapidly and uniformly heat the reaction vessel, which significantly speeds up both the coupling and Fmoc-deprotection steps. creative-peptides.com For instance, coupling reactions that might take an hour or more at room temperature can often be completed in as little as five minutes with microwave irradiation. nih.gov Similarly, deprotection times can be reduced from over 15 minutes to just three minutes. nih.gov This rapid cycling dramatically shortens the total synthesis time for a peptide like Odorranain-F1, while also frequently leading to higher purity of the crude product by minimizing side reactions associated with prolonged reaction times. creative-peptides.comnih.gov
Fmoc/tBu Chemistry Implementation
Solution-Phase and Chemo-Enzymatic Peptide Synthesis for Complex Structures
While SPPS is dominant, solution-phase peptide synthesis remains a viable, classical method, particularly for the large-scale commercial production of peptides. bachem.com In this approach, all reactions occur in a homogenous solution, and intermediates must be purified after each step, making it more labor-intensive for long sequences but potentially more scalable.
A more modern and highly specific alternative is chemo-enzymatic peptide synthesis. This hybrid approach combines the robustness of chemical synthesis with the high selectivity of enzymatic reactions. nih.gov Enzymes can be used to form specific peptide bonds or to introduce post-translational modifications, often with perfect stereoselectivity and without the need for extensive protecting group strategies. nih.govresearchgate.net This method is particularly advantageous for creating complex peptide structures or for incorporating modifications that are difficult to achieve through purely chemical means, offering a sustainable and efficient pathway for generating novel this compound analogs. unibo.it
Chemical Modifications and Analog Design
The native sequence of an antimicrobial peptide like this compound serves as a starting point for optimization. researchgate.net Chemical modification is a key strategy to enhance its therapeutic potential by improving potency, altering its antimicrobial spectrum, increasing stability against proteases, or reducing toxicity to host cells. imrpress.comuit.no
Common strategies for analog design include:
Amino Acid Substitution: Replacing specific residues with natural or non-natural amino acids to modulate charge, hydrophobicity, and amphipathicity. mdpi.comfrontiersin.org
N-Terminal Acylation: Attaching a fatty acid chain to the N-terminus of the peptide creates lipopeptides. This modification can significantly enhance antimicrobial activity by increasing the peptide's affinity for bacterial membranes. uit.nonih.gov
Cyclization: Creating a cyclic structure, either through a head-to-tail amide bond or a disulfide bridge between two cysteine residues, can increase the peptide's structural rigidity and resistance to enzymatic degradation. biotage.com
Incorporation of D-amino acids: Replacing L-amino acids with their D-enantiomers can make the peptide less susceptible to degradation by natural proteases, thereby increasing its in-vivo half-life. frontiersin.org
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental to the rational design of more effective peptide-based therapeutics. mdpi.comchapman.edu By systematically synthesizing and testing a series of analogs, researchers can determine how specific structural features influence biological activity. nih.govfrontiersin.org For antimicrobial peptides, the key physicochemical parameters that are typically optimized are net positive charge, hydrophobicity, and the spatial arrangement of hydrophobic and hydrophilic residues (amphipathicity). uit.nomdpi.com
The substitution of individual amino acids is a powerful tool in SAR studies to fine-tune a peptide's properties. mdpi.com The goal is to enhance its ability to selectively target and disrupt microbial membranes while minimizing interaction with host cells, such as human red blood cells. uit.no
Impact of Charge: The net positive charge of AMPs is crucial for the initial electrostatic attraction to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides and teichoic acids). Increasing the cationicity, for instance by substituting a neutral amino acid with a basic one like Lysine (Lys) or Arginine (Arg), can enhance this initial binding and improve antimicrobial potency. mdpi.com
Impact of Hydrophobicity: The hydrophobicity of the peptide governs its ability to insert into and disrupt the lipid bilayer of the bacterial membrane. frontiersin.orgmdpi.com Increasing hydrophobicity, such as by substituting a smaller amino acid with a bulkier, non-polar one like Leucine (Leu) or Tryptophan (Trp), can increase lytic activity. However, excessive hydrophobicity can also lead to a loss of specificity and an increase in toxicity towards mammalian cells. mdpi.com
The interplay between charge and hydrophobicity is critical. SAR studies aim to find an optimal balance that maximizes antimicrobial efficacy while maintaining low hemolytic activity, thereby creating a potent and selective therapeutic candidate. uit.nomdpi.com
Table 2: Illustrative SAR Data for a Hypothetical this compound Analog This table demonstrates how single amino acid substitutions in a model peptide sequence can affect key biophysical and biological properties. (Note: Data is illustrative for educational purposes).
| Analog | Sequence Modification | Net Charge | Relative Hydrophobicity (HPLC Retention Time) | Antimicrobial Activity (MIC vs. S. aureus) |
| Native Peptide | (Original Sequence) | +2 | 35.5 min | 16 µM |
| Analog 1 | Glycine → Lysine | +3 | 33.2 min | 8 µM |
| Analog 2 | Glycine → Leucine | +2 | 40.1 min | 4 µM |
| Analog 3 | Leucine → Alanine | +2 | 37.8 min | 32 µM |
Role of Structural Motifs (e.g., Amphipathic Alpha-Helix, Disulfide Bridges)
The biological activity of antimicrobial peptides is intrinsically linked to their three-dimensional structure. univ-saida.dz Specific recurring structural patterns, known as motifs, are fundamental to their function, stability, and mechanism of action. news-medical.netulb.ac.be In the Odorranain peptide family, the amphipathic α-helix and intramolecular disulfide bridges are defining structural motifs.
Amphipathic Alpha-Helix:
A primary characteristic of many frog skin-derived antimicrobial peptides is their ability to adopt an amphipathic α-helical structure upon interacting with biological membranes. imrpress.com This structure is characterized by the spatial segregation of hydrophobic and hydrophilic (cationic) amino acid residues on opposite faces of the helix. onlinescientificresearch.commdpi.com This amphipathicity is crucial for the peptide's antimicrobial action. onlinescientificresearch.com The cationic face, rich in basic amino acids like lysine, facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. explorationpub.com
Following this initial binding, the hydrophobic face of the helix inserts into the lipid bilayer of the membrane. nih.gov This interaction disrupts the membrane's integrity, leading to permeabilization through various proposed mechanisms, such as the "barrel-stave" or "carpet" models, ultimately causing leakage of cellular contents and cell death. nih.gov The propensity to form this secondary structure is a key determinant of the lytic activity of these peptides. imrpress.com
Disulfide Bridges:
Disulfide bridges are covalent bonds formed between the thiol groups of two cysteine residues. These bonds are critical for stabilizing the tertiary structure of many peptides and proteins, including numerous AMPs. explorationpub.com In the context of the Odorranain family, a notable feature is the presence of an intramolecular disulfide bridge. For instance, the peptide odorranain-NR, isolated from the skin secretions of the frog Odorrana grahami, possesses an unusual intramolecular disulfide-bridged hexapeptide segment (a loop formed by six amino acids). nih.gov This is distinct from the C-terminal heptapeptide (B1575542) ring found in the nigrocin family of peptides. nih.gov
This disulfide-linked ring structure imposes significant conformational constraints on the peptide backbone. This constraint is vital for maintaining a stable and biologically active three-dimensional shape, which is essential for effective interaction with microbial membranes. The stability conferred by the disulfide bridge protects the peptide from degradation and helps to correctly orient the amino acid side chains that participate in membrane binding and disruption. explorationpub.com The substitution of cysteine residues, which abolishes the potential for dimerization or cyclization, has been shown in other peptides to eliminate antimicrobial activity, highlighting the necessity of this structural feature. researchgate.net
Table 1: Role of Key Structural Motifs in this compound and Analogs
| Structural Motif | Description | Role in Biological Function |
| Amphipathic α-Helix | A secondary structure where hydrophobic and hydrophilic amino acid residues are segregated on opposite sides of the helix. onlinescientificresearch.commdpi.com | Facilitates initial electrostatic attraction to microbial membranes via the cationic face and subsequent insertion into and disruption of the lipid bilayer via the hydrophobic face. imrpress.comnih.gov |
| Disulfide Bridge | A covalent bond between two cysteine residues, creating a cyclic portion within the peptide. explorationpub.com Odorranain-NR features a distinct intramolecular disulfide-bridged hexapeptide loop. nih.gov | Provides conformational stability to the peptide's three-dimensional structure, protecting it from degradation and ensuring the correct orientation for membrane interaction. explorationpub.comresearchgate.net |
Comparative Research and Phylogenetic Analysis of Odorranain F1
Sequence and Structural Homology Comparisons within the Odorranain Family
The Odorranain family of antimicrobial peptides (AMPs), primarily isolated from frogs of the Odorrana genus, represents a diverse group of molecules forming a key part of the amphibian innate immune system. vulcanchem.comresearchgate.net Odorranain-F1, a 29-amino-acid peptide from the skin secretions of the Yunnanfu frog (Odorrana grahami), serves as a pertinent example of this family's characteristics. imrpress.comnih.gov Its primary sequence is GFMDTAKNVAKNVAVTLIDNLKCKITKAC. nih.gov
Comparative analysis with other members of the Odorranain family reveals significant sequence and structural diversity, which is believed to be a strategy for providing a broad defense against various pathogens. vulcanchem.com While sharing a common ancestral origin, individual peptides exhibit variations that influence their specific antimicrobial activities. vulcanchem.comresearchgate.net For instance, Odorranain-NR, also from O. grahami, has a sequence of GLLSGILGAGKHIVCGLTGCAKA and features an unusual intramolecular disulfide-bridged hexapeptide segment, distinguishing it from the more common heptapeptide (B1575542) bridge seen in other families like the nigrocins. researchgate.netnih.gov Another peptide, Odorranain-HP, shows similarity to Odorranain-W1 but possesses a distinct GLLR N-terminus. nih.gov
This diversity is a result of evolutionary processes such as point mutations, insertions, deletions, and the "shuffling" of oligonucleotide sequences. researchgate.net The structural variations, particularly in the C-terminal region and the pattern of disulfide bridges, are critical determinants of the peptides' antimicrobial spectrum and potency. vulcanchem.comresearchgate.net Many Odorranain peptides, like other AMPs, are thought to adopt an amphipathic conformation, a common feature that allows them to interact with and disrupt microbial membranes. vulcanchem.com The study of the entire peptidome of a single O. grahami individual revealed an astonishing diversity, with 107 novel AMPs identified, organized into 30 divergent groups, 24 of which were novel. researchgate.net This highlights the extreme molecular diversification within this peptide family in a single species. researchgate.net
**Table 1: Sequence Comparison of Selected Odorranain Peptides from *Odorrana grahami***
| Peptide Name | Amino Acid Sequence | Length (Residues) | Net Charge | Reference |
|---|---|---|---|---|
| This compound | GFMDTAKNVAKNVAVTLIDNLKCKITKAC | 29 | +3 | nih.gov |
| Odorranain-NR | GLLSGILGAGKHIVCGLTGCAKA | 23 | +3 | researchgate.net |
| Odorranain-HP | GLLRASSVWGRKYYVDLAGCAKA | 23 | +3 | nih.gov |
| Odorranain-G1 | FMPILSCSRFKRC | 13 | +2 | nih.gov |
| Odorranain-H1 | GIFGKILGVGKKVLCGLSGWC | 21 | +3 | nih.gov |
| Odorranain-T1 | TSRCYIGYRRKVVCS | 15 | +4 | nih.gov |
Comparison with Other Amphibian Antimicrobial Peptide Families (e.g., Brevinins, Esculentins, Temporins)
Amphibian skin is a rich source of a wide variety of AMPs, which are generally classified into families based on sequence similarity and structural motifs. researchgate.netimrpress.com this compound is classified within the Brevinin/esculentin/gaegurin/rugosin family. These families, along with others like the Temporins, constitute the chemical defense arsenal (B13267) of many frog species. imrpress.comnih.gov
Brevinins: This family is characterized by a conserved C-terminal disulfide bridge forming a heptapeptide ring, often referred to as the "Rana box" (Cys-…-Cys). This compound, with its C-terminal disulfide bridge (CKITKAC), fits this structural pattern. nih.gov Brevinins are typically 20-30 amino acids long and are potent against a range of bacteria. uniprot.orguniprot.org
Esculentins: These are generally larger peptides, often exceeding 40 amino acids, and also feature a C-terminal disulfide loop. imrpress.com They are known for their broad-spectrum antimicrobial activity. The Odorranain family includes members that are structurally homologous to Esculentins. researchgate.net
Temporins: This family consists of the shortest known amphibian AMPs, typically 8-17 residues long. imrpress.com Unlike Brevinins and Esculentins, they lack a cysteine-flanked disulfide bridge. Their small size and simple structure make them an interesting subject for synthetic peptide development. imrpress.com
The common features across these diverse families are a net positive charge and a high proportion (at least 50%) of hydrophobic amino acids, which facilitate their interaction with and disruption of negatively charged microbial membranes. imrpress.com While this compound shares the characteristic disulfide bridge with Brevinins and Esculentins, the specific amino acid sequence dictates its unique activity profile. The coexistence of multiple AMP families within a single frog species, such as O. grahami which produces Brevinins, Esculentins, Nigrocins, and Odorranains, suggests a complex evolutionary strategy to combat a wide array of pathogens. researchgate.net
Table 2: Comparative Characteristics of Amphibian AMP Families
| AMP Family | Typical Length (Residues) | Key Structural Feature | Example Peptide | Source Organism |
|---|---|---|---|---|
| Odorranain | 13-30 | C-terminal disulfide bridge | This compound | Odorrana grahami |
| Brevinin | 20-35 | C-terminal "Rana box" disulfide bridge | Brevinin-1SY | Lithobates sylvaticus |
| Esculentin | 40-46 | C-terminal disulfide bridge | Esculentin-1SEa | Lithobates sevosus |
| Temporin | 8-17 | Linear, no disulfide bridge | Temporin-1S | Lithobates sphenocephalus |
Bioinformatic Analysis of Peptide Characteristics Across Diverse Amphibian Species
Bioinformatic analyses of large datasets of amphibian AMPs have revealed significant trends and correlations in their physicochemical properties. researchgate.netmdpi.com A study of over 1000 anuran AMPs showed an average length of 24 amino acids and an average net charge of +2.5, with 99.9% of them being shorter than 50 residues. researchgate.netmdpi.com this compound, with a length of 29 residues and a net charge of +3, aligns well with these general observations. nih.gov
These analyses have uncovered several length-dependent correlations across different peptide families:
Net Charge and Length: As peptide length increases, the net positive charge also tends to increase. researchgate.net
Amino Acid Composition: The frequency of certain amino acids, such as glycine, leucine, lysine (B10760008), and proline, shows a linear correlation with peptide length. researchgate.net
These correlations provide a framework for understanding the design principles of natural AMPs and can be used to guide the design of new synthetic peptides. researchgate.net The diversity of AMPs is not random but appears to be governed by a set of physicochemical rules that balance efficacy and selectivity. The variation in characteristics like length and charge across different families (e.g., short, low-charge Temporins vs. long, higher-charge Esculentins) reflects the diverse evolutionary paths taken to achieve effective host defense. researchgate.net The vast number of AMPs found in amphibians, with each species possessing a unique collection, underscores the importance of this chemical diversity for survival in pathogen-rich environments. researchgate.netmdpi.com
Evolutionary Insights into Peptide Diversification
The immense diversity of antimicrobial peptides within amphibians is the result of a dynamic evolutionary process driven by the constant pressure of pathogens. researchgate.netnih.gov Several key mechanisms contribute to this diversification:
Gene Duplication and Diversifying Selection: The evolution of AMP gene families is thought to have begun with the duplication of an ancestral gene. imrpress.comresearchgate.net Following duplication, these new gene copies are subjected to diversifying (or positive) selection, where mutations that create novel peptide functions are favored. This leads to the rapid evolution of new peptides with different antimicrobial specificities. researchgate.netnih.gov Analysis of synonymous versus non-synonymous substitution rates in the DNA sequences encoding the mature peptide region of many AMP families, including Odorranains, often shows a higher rate of non-synonymous substitutions, which is a hallmark of positive selection. researchgate.net
Hypermutation and Sequence Shuffling: Some regions of AMP genes, particularly those encoding the mature peptide, appear to be hotspots for mutation. researchgate.netmdpi.com This, combined with processes like the insertion, deletion, and shuffling of short DNA sequences, can rapidly generate novel peptide structures. researchgate.net
The result of these evolutionary forces is a vast arsenal of AMPs where even closely related species, or different populations of the same species, can have distinct peptide profiles. researchgate.netresearchgate.net This rapid diversification allows amphibian populations to adapt their chemical defenses to the specific microbial threats present in their local environments. vulcanchem.com The existence of numerous AMP families like Odorranains, Brevinins, and Temporins, each with extensive internal diversity, is a testament to the success of this evolutionary strategy. imrpress.com
Emerging Research Avenues and Potential Non Clinical Applications for Odorranain F1
Research into Resistance Mechanisms and Strategies to Circumvent Them
A critical area of research for any antimicrobial agent is understanding the potential for microbial resistance. Bacteria can develop resistance to antimicrobial peptides through various mechanisms, which generally confer moderate and relatively nonspecific levels of resistance. scielo.org.cofrontiersin.org Key strategies employed by bacteria include modifying the cell envelope to alter its net charge, producing enzymes that degrade the peptides, and utilizing efflux pumps to expel the peptides from the cell. frontiersin.org
Common resistance mechanisms in Gram-positive bacteria are summarized below:
| Resistance Mechanism | Description | Bacterial Response | Key Genes/Proteins |
| Cell Envelope Alteration | Modification of the bacterial surface to reduce the electrostatic attraction of cationic AMPs. | Reduces the negative charge of the cell envelope, repelling the positively charged peptide. | dlt operon (D-alanylation of teichoic acids), mprF (lysinylation of phosphatidylglycerol). frontiersin.org |
| Peptide Degradation | Secretion of proteases that cleave and inactivate the antimicrobial peptide. | The AMP is destroyed before it can reach its target on the bacterial membrane. | Aureolysin, Gelatinase. frontiersin.org |
| Efflux Pumps | Active transport systems that pump the antimicrobial peptides out of the bacterial cell. | Prevents the peptide from reaching a critical concentration needed to disrupt the cell membrane. | Not specified for AMPs in detail, but a known general resistance mechanism. frontiersin.org |
| AMP Sequestration | Binding of AMPs to surface proteins or released polysaccharides to prevent them from reaching the cell membrane. | The peptide is trapped and neutralized before it can exert its antimicrobial effect. | Capsular polysaccharides, Protein A. frontiersin.org |
This table is generated based on general bacterial resistance mechanisms to antimicrobial peptides.
Currently, specific studies detailing microbial resistance mechanisms against Odorranain-F1 are not extensively documented. Future research would need to involve serial passage experiments with relevant pathogens in the presence of sub-lethal concentrations of this compound. Such studies would help identify the specific genes and pathways involved in potential resistance, informing strategies to design more robust second-generation peptides that can circumvent these defenses. scielo.org.co One promising approach is the development of peptides less dependent on electrostatic attraction for their uptake, which may prove more challenging for bacteria to develop resistance against. nih.gov
Engineering for Enhanced Stability and Efficacy in Research Models
Natural peptides like this compound often face limitations such as susceptibility to degradation by proteases and potential instability, which can hinder their application in research models. nih.gov Peptide engineering offers a powerful toolkit to overcome these challenges by modifying the peptide's chemical structure to enhance its key properties. nih.govmdpi.com
Key chemical modification strategies aim to improve the conformation, bioavailability, and bioactivity of peptide drugs. nih.gov These modifications can optimize the secondary structure to increase stability and reduce degradation by proteases. nih.gov Common strategies include:
Amino Acid Substitution: Replacing specific amino acids can enhance a peptide's properties. Substituting with residues like arginine (Arg) or lysine (B10760008) (Lys) can increase the net positive charge, which is crucial for the initial electrostatic interaction with negatively charged microbial membranes. frontiersin.org
Lipidation: Attaching a lipid moiety can improve the peptide's interaction with cell membranes and enhance its stability. nih.gov
Glycosylation: The addition of sugar moieties can improve enzymatic stability, cell selectivity, and receptor recognition without disrupting membrane interaction. nih.gov
Cyclization: Creating a cyclic structure can make the peptide more rigid and less susceptible to enzymatic degradation. nih.gov
Research on other antimicrobial peptides has demonstrated the success of these approaches. For example, substituting specific residues in the peptide Brevinin-1pl with arginine enhanced its antimicrobial efficacy while reducing cytotoxicity. frontiersin.org Similarly, the synthetic peptide RK8 showed high stability against peptidases, a desirable trait for any therapeutic candidate. jmb.or.kr While specific engineering studies on this compound have not been published, these established techniques provide a clear path for its future optimization in research settings.
Integration with Nanotechnology for Targeted Delivery Research
Nanotechnology provides innovative solutions to enhance the delivery and effectiveness of antimicrobial peptides. polscientific.com By encapsulating or conjugating peptides with nanocarriers, researchers can improve their stability, enable controlled release, and achieve targeted delivery to the site of infection. frontiersin.orgmdpi.com This approach helps overcome biological barriers and minimizes systemic exposure, thereby increasing therapeutic efficacy. frontiersin.orgamazonaws.com
Various types of nanoparticles are being explored for AMP delivery:
| Nanocarrier Type | Description | Advantages for AMP Delivery | Examples |
| Liposomes | Amphiphilic vesicles composed of a phospholipid bilayer. | Excellent biocompatibility, can encapsulate both hydrophilic and lipophilic molecules, allows for sustained release. nih.gov | Liposomes loaded with AMPs have shown sustained peptide release and enhanced membrane penetration. nih.gov |
| Polymeric Nanoparticles | Composed of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). | High drug encapsulation capacity, biodegradable, biocompatible, and suitable for sustained release. polscientific.comnih.gov | PLGA nanoparticles are widely used in various drug delivery systems. nih.gov |
| Metallic Nanoparticles | Nanoparticles made of metals, such as silver (AgNPs) or iron oxide (IONPs). | Intrinsic antimicrobial properties, can be functionalized for targeted delivery, enhance AMP stability. mdpi.comnih.govmdpi.com | Conjugation of the related peptide Odorranain-A-OA1 with AgNPs improved its stability. mdpi.com |
This table summarizes common nanocarriers used for antimicrobial peptide delivery based on general research.
The integration of nanotechnology with AMPs is a promising strategy to overcome challenges like drug resistance. frontiersin.org For instance, research on a related peptide, Odorranain-A-OA1, showed that conjugation with silver nanoparticles significantly improved its stability. mdpi.com Although specific research on combining this compound with nanocarriers is not yet available, these findings strongly suggest that such an approach could be highly beneficial for enhancing its performance in targeted delivery research models.
Exploration in Biopreservation Technologies (e.g., food preservation)
The increasing consumer demand for natural and minimally processed foods has spurred research into biopreservatives as alternatives to chemical additives. researchgate.netnih.gov Antimicrobial peptides are attractive candidates for food biopreservation due to their ability to inhibit the growth of spoilage and pathogenic microorganisms. nih.govmdpi.com
Research on a related peptide, Odorranain-C1, highlights the potential of the odorranain family in this area. nih.gov In a recent study, recombinant Odorranain-C1 was successfully produced and tested as a preservative for tilapia fillets. The results were promising:
Inhibited Microbial Growth: The peptide effectively reduced the total colony growth on the fish fillets during storage. nih.gov
Maintained Quality: It helped to control pH variations and reduced the production of total volatile basic nitrogen (TVB-N) and thiobarbituric acid (TBA), which are indicators of spoilage and lipid oxidation. nih.gov
These findings demonstrate that an odorranain peptide can extend the shelf life of perishable foods. nih.gov Given the structural and functional similarities within AMP families, it is plausible that this compound could also possess biopreservative properties. Further research is warranted to express this compound and evaluate its efficacy in various food models, which could establish it as a valuable tool in biopreservation technologies.
Advanced Computational Modeling for Peptide Design and Prediction
Computational biology and artificial intelligence have become indispensable tools in the discovery and optimization of antimicrobial peptides. mdpi.commdpi.com These methods allow for the rapid screening of vast sequence libraries and the rational design of new peptides with enhanced properties, significantly accelerating research and development. mdpi.comnih.gov
Several computational approaches are employed in AMP research:
Machine Learning (ML) Models: Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) are trained on large databases of known AMPs to predict the antimicrobial potential of new sequences. researchgate.net
Deep Learning: More advanced models, like Long Short-Term Memory (LSTM) networks, can understand the "grammar" of amino acid sequences to generate entirely new peptides with high predicted activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): These models establish a mathematical relationship between the physicochemical properties of peptides (e.g., charge, hydrophobicity) and their biological activity, guiding the design of more potent molecules. biorxiv.org
Databases and Prediction Tools: Publicly available databases like the Antimicrobial Peptide Database (APD) provide a wealth of information and tools for searching, predicting, and designing AMPs. nih.gov
While these tools can predict antimicrobial activity with high accuracy, forecasting selectivity and potency remains a challenge. nih.gov There is no universal strategy, and peptides of interest require careful individual examination. nih.gov For this compound, these computational methods could be used to design analogs with improved stability or a broader spectrum of activity, and to predict their efficacy before undertaking costly and time-consuming laboratory synthesis and testing.
Q & A
Q. What are the standard methodologies for identifying and characterizing Odorranain-F1 in biological samples?
To confirm the presence and structural integrity of this compound, researchers should combine spectroscopic techniques (e.g., NMR for atomic-level resolution) and mass spectrometry (MS) for molecular weight validation. Chromatographic methods (HPLC/UPLC) can assess purity. For novel compounds, include X-ray crystallography or cryo-EM if structural ambiguity persists. Ensure all data align with established protocols for chemical characterization, including purity thresholds (>95%) and spectral matching to reference libraries .
Q. How should experimental designs be structured to evaluate this compound’s bioactivity while minimizing bias?
Employ randomized controlled trials (RCTs) with double-blinding where feasible. Include negative controls (e.g., solvent-only groups) and positive controls (known bioactive analogs). Replicates (n ≥ 3) and power analyses are critical to ensure statistical validity. For in vitro studies, use dose-response curves with half-maximal inhibitory/effective concentrations (IC50/EC50) to quantify potency. Pre-register protocols to mitigate confirmation bias .
Q. What systematic approaches are recommended for synthesizing existing literature on this compound?
Follow Cochrane Review principles: (1) Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025); (2) Use databases like PubMed, Scopus, and Web of Science with controlled vocabulary (e.g., MeSH terms); (3) Extract data into standardized tables (compound concentration, assay type, outcomes); (4) Assess bias via tools like ROBINS-I. Include meta-analyses for quantitative synthesis of dose-effect relationships .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported mechanisms of action across studies?
Apply triangulation: Compare data from orthogonal assays (e.g., enzymatic activity vs. cellular uptake). Validate findings using knockout models or RNAi to isolate pathways. Statistically evaluate heterogeneity via subgroup analyses (e.g., species-specific effects, purity variations). Publish negative results to clarify contextual limitations .
Q. What strategies optimize assay conditions for studying this compound’s stability under physiological conditions?
Conduct pre-experimental stability scans (pH, temperature, serum exposure) using LC-MS to quantify degradation products. Use stabilizers (e.g., protease inhibitors) if degradation exceeds 20% within assay timeframes. Validate assay robustness via inter-laboratory comparisons and include stability data in supplementary materials .
Q. How can multi-omics datasets be integrated to elucidate this compound’s polypharmacology?
Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) with bioinformatics pipelines (e.g., Ingenuity Pathway Analysis). Use network pharmacology models to map target interactions. Ensure raw data adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and are deposited in repositories like PRIDE or MetaboLights .
Methodological and Ethical Considerations
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
Use non-linear regression for IC50/EC50 calculations (e.g., GraphPad Prism). For multi-group comparisons, apply ANOVA with post-hoc corrections (Bonferroni). Avoid overprecision: Report means ± SEM and limit decimal places to instrument precision (e.g., 1.5 μM, not 1.5432 μM). Pre-specify significance thresholds (e.g., p < 0.01) to reduce Type I errors .
Q. How can researchers enhance reproducibility in this compound studies?
Provide exhaustive experimental details: solvent lot numbers, instrument calibration dates, and software versions (e.g., MATLAB R2024a). Use community-endorsed checklists (e.g., ARRIVE for animal studies). Share raw data and code via Zenodo or GitHub. Cross-validate findings with orthogonal methods (e.g., SPR alongside ITC for binding affinity) .
Q. What ethical guidelines apply to studies involving this compound in animal or human models?
For animal research, follow ARRIVE 2.0 and obtain IACUC approval. In human trials, register protocols on ClinicalTrials.gov and secure IRB approval. Include informed consent forms detailing risks/benefits and data anonymization procedures. For in vitro human tissues, comply with HIPAA and GDPR for donor data .
Q. How should open science practices be implemented in this compound research?
Adhere to FAIR principles: Deposit datasets in discipline-specific repositories (e.g., ChEMBL for chemical data). Use persistent identifiers (DOIs) for all outputs. Publish preprints to accelerate peer feedback. Collaborate with platforms like Galaxy for workflow sharing. Disclose conflicts of interest and funding sources transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
